molecular formula C24H28N4O4S B11254926 N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3,4-dimethoxybenzenesulfonamide

N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3,4-dimethoxybenzenesulfonamide

Cat. No.: B11254926
M. Wt: 468.6 g/mol
InChI Key: UOJCJAFCYHMZAX-UHFFFAOYSA-N
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Description

N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3,4-dimethoxybenzenesulfonamide, also known by its chemical formula C24H27N5O4S, is a fascinating compound with a complex structure. Let’s break it down:

    Core Structure: The compound consists of a central pyridazine ring (with an azepane substituent) attached to a phenyl group. The phenyl ring bears two methoxy (OCH) groups and a sulfonamide (SONH) moiety. The presence of these functional groups suggests potential biological activity and reactivity.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of appropriate starting materials, followed by sulfonamide formation. Specific reaction conditions and reagents may vary, but the overall process aims to construct the desired structure.

Industrial Production:: While industrial-scale production methods are proprietary, laboratories typically employ efficient synthetic strategies to produce N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3,4-dimethoxybenzenesulfonamide. These methods ensure high yields and purity.

Chemical Reactions Analysis

Reactivity::

    Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, affecting its electronic properties.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.

    Sulfonamide Hydrolysis: The sulfonamide group is susceptible to hydrolysis under specific conditions.

Common Reagents::

    Sulfonating Agents: Used for sulfonamide formation.

    Electrophiles: Employed in aromatic substitution reactions.

    Redox Reagents: For oxidation or reduction.

Major Products:: The primary products depend on the specific reaction conditions. Sulfonamide formation leads to the target compound, while other reactions yield intermediates or byproducts.

Scientific Research Applications

N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3,4-dimethoxybenzenesulfonamide finds applications in various fields:

    Medicine: Investigated for potential therapeutic effects due to its unique structure.

    Chemical Biology: Used as a probe to study biological processes.

    Industry: May serve as a precursor for designing new materials or drugs.

Mechanism of Action

The compound’s mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

    N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-ethylbenzenesulfonamide: A similar compound with an ethyl substituent instead of dimethoxy groups.

    N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3,4,5-trimethoxybenzamide: Another related compound with trimethoxybenzamide structure.

Properties

Molecular Formula

C24H28N4O4S

Molecular Weight

468.6 g/mol

IUPAC Name

N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-3,4-dimethoxybenzenesulfonamide

InChI

InChI=1S/C24H28N4O4S/c1-31-22-13-11-20(17-23(22)32-2)33(29,30)27-19-9-7-18(8-10-19)21-12-14-24(26-25-21)28-15-5-3-4-6-16-28/h7-14,17,27H,3-6,15-16H2,1-2H3

InChI Key

UOJCJAFCYHMZAX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCCCC4)OC

Origin of Product

United States

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